2-{[4-(Dimethylamino)phenyl]methylene}-3-quinuclidinone
Description
2-{[4-(Dimethylamino)phenyl]methylene}-3-quinuclidinone is a bicyclic ketone derivative featuring a quinuclidinone core substituted with a dimethylaminophenyl methylene group. The quinuclidinone scaffold is notable for its rigid, bridged bicyclic structure, which imparts conformational constraints that can enhance binding specificity in biological systems or influence reactivity in synthetic applications. While specific data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., quinoline derivatives) offer insights into substituent-driven trends .
Properties
IUPAC Name |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-17(2)14-5-3-12(4-6-14)11-15-16(19)13-7-9-18(15)10-8-13/h3-6,11,13H,7-10H2,1-2H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHRCPGSKIIDH-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3CCN2CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3CCN2CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dimethylamino)phenyl]methylene}-3-quinuclidinone typically involves the condensation of 4-(dimethylamino)benzaldehyde with quinuclidinone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Dimethylamino)phenyl]methylene}-3-quinuclidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinuclidinone derivatives.
Scientific Research Applications
2-{[4-(Dimethylamino)phenyl]methylene}-3-quinuclidinone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(Dimethylamino)phenyl]methylene}-3-quinuclidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The dimethylamino group in 2-{[4-(Dimethylamino)phenyl]methylene}-3-quinuclidinone distinguishes it from analogs with electron-withdrawing or neutral substituents. For example:
- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Contains a chloro (electron-withdrawing) and methoxy (electron-donating) group. Its melting point (223–225°C) reflects crystallinity influenced by polar substituents .
- 4-Amino-2,3-bis(4-methoxyphenyl)quinoline (4l): Dual methoxy groups enhance solubility in polar solvents compared to chloro-substituted analogs .
While quinuclidinones and quinolines differ in core structure (rigid bicyclic vs. planar heteroaromatic), substituent effects on solubility and melting points likely follow similar trends. The dimethylamino group in the target compound may lower its melting point relative to chloro-substituted analogs due to reduced crystallinity.
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Trends
Electron-Donating Groups: Methoxy and dimethylamino substituents improve solubility in polar solvents (e.g., DMF, ethanol) compared to electron-withdrawing groups like chloro .
Synthetic Flexibility: Pd-catalyzed methods dominate quinoline synthesis, but quinuclidinone derivatives may require tailored approaches due to steric constraints.
Biological Activity
2-{[4-(Dimethylamino)phenyl]methylene}-3-quinuclidinone, commonly referred to as DMAPQ, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The molecular structure of DMAPQ can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 216.28 g/mol
Biological Activities
DMAPQ has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that DMAPQ exhibits significant antimicrobial properties against a range of bacteria and fungi.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in various models.
- Anticancer Properties : Preliminary studies suggest that DMAPQ may inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.
The biological effects of DMAPQ are primarily attributed to its interaction with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, DMAPQ can potentially halt the progression of cancer cells through the cell cycle, leading to reduced tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduced TNF-alpha levels in vitro | |
| Anticancer | Inhibited proliferation of HeLa cells (IC50 = 15 µM) |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of DMAPQ against various bacterial strains. Results indicated that DMAPQ had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.
- Anti-inflammatory Research : In a model of induced inflammation in mice, administration of DMAPQ resulted in a significant decrease in paw edema compared to the control group, supporting its anti-inflammatory properties.
- Cancer Cell Proliferation Inhibition : A recent study focused on the effects of DMAPQ on HeLa cervical cancer cells. The compound was found to induce apoptosis and significantly reduce cell viability at concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
